S-(3-Methoxyphenyl) methylcarbamothioate
Description
S-(3-Methoxyphenyl) methylcarbamothioate is a thiocarbamate derivative characterized by a 3-methoxyphenyl group attached to a methylcarbamothioate moiety. Thiocarbamates generally exhibit diverse reactivity and applications, ranging from agrochemical intermediates to pharmaceutical precursors. The methoxy group at the phenyl ring’s meta-position likely influences electronic properties, solubility, and steric effects, which are critical in synthetic and biological contexts .
Properties
CAS No. |
65144-62-9 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
S-(3-methoxyphenyl) N-methylcarbamothioate |
InChI |
InChI=1S/C9H11NO2S/c1-10-9(11)13-8-5-3-4-7(6-8)12-2/h3-6H,1-2H3,(H,10,11) |
InChI Key |
CDBLYAIIBWIQEK-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)SC1=CC=CC(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Methoxyphenyl) methylcarbamothioate typically involves the reaction of 3-methoxyphenyl isothiocyanate with methylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions: S-(3-Methoxyphenyl) methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(3-Methoxyphenyl) methylcarbamothioate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of S-(3-Methoxyphenyl) methylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
S-(3-Methoxyphenyl) Dimethylcarbamothioate (C₁₀H₁₃NO₂S)
- Molecular Weight : 211.28 g/mol
- Key Data: Synthesized via Newman-Kwart rearrangement at 65°C, achieving only 17% conversion due to competing side reactions (e.g., carbamate side-product formation).
- Applications : Investigated as a synthetic intermediate in rearrangement studies.
Methyl (3-Hydroxyphenyl)-Carbamate (C₈H₉NO₃)
- CAS No.: 13683-89-1
- Applications : Used in general chemical synthesis; safety data emphasizes environmental precautions to prevent contamination .
Analogs with Substituent Variations on the Aromatic Ring
(3-Chlorophenyl)methyl Carbamimidothioate (C₈H₉ClN₂S)
- Molecular Weight : 200.69 g/mol
- Key Data : Substitution of methoxy with chloro enhances electron-withdrawing effects, altering electronic distribution and lipophilicity. The carbamimidothioate group (isothiourea derivative) may confer distinct biological activity compared to carbamothioates .
- Applications : Listed in chemical databases (e.g., CHEMBL, ZINC) for drug discovery screening .
N-Diethylthiocarbamothioyl-S-(3-Methoxyphenyl)-S-Methyl-Sulfoximin (C₁₂H₁₇N₂O₂S₂)
- Key Data: Incorporates a sulfoximine group and diethylthiocarbamothioyl substituent. Synthesized in 83% yield, demonstrating higher synthetic efficiency than dimethylcarbamothioate analogs.
- Applications : Explored in advanced synthetic chemistry for N-functionalized sulfoximines .
Compounds with Shared 3-Methoxyphenyl Group but Divergent Core Structures
Phosphate Salts of 6-Dimethylaminomethyl-1-(3-Methoxyphenyl)-1,3-Dihydroxycyclohexane
Methoxmetamine (C₁₄H₁₉NO₂)
- Key Data: A cyclohexanone derivative with a 3-methoxyphenyl group, structurally unrelated to carbamothioates. The methoxy group may modulate NMDA receptor interactions, highlighting how the same substituent can confer diverse bioactivity in different scaffolds .
- Applications : Analgesic/psychoactive research compound .
Organophosphorus and Sulfonylurea Derivatives
Phosphonic Acid Derivatives (e.g., C₁₀H₁₂F₃O₄P)
- Key Data: Organophosphorus compounds with 3-methoxyphenyl groups exhibit distinct reactivity (e.g., phosphonate ester hydrolysis). Used in pesticides or chemical weapons, indicating higher toxicity compared to carbamothioates .
- Applications : Regulated under chemical weapon conventions or agrochemical schedules .
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)
- Key Data : Contain methoxy-substituted triazine rings but differ fundamentally from carbamothioates. Methoxy groups enhance herbicidal activity by influencing binding to acetolactate synthase enzymes .
- Applications : Broad-spectrum herbicides in agriculture .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Substituent Effects : Methoxy groups enhance lipophilicity and electron-donating capacity, whereas hydroxyl or chloro substituents increase polarity or electron-withdrawing effects, respectively. These differences impact solubility, synthetic yields, and bioactivity .
- Reactivity Trends : Dimethylcarbamothioates exhibit lower conversion rates due to steric hindrance, while sulfoximine derivatives achieve higher synthetic efficiency .
- Safety and Applications: Hydroxyl-substituted carbamates require rigorous handling, while organophosphorus analogs are restricted to specialized uses due to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
